4-Chloro-2-ethynylthiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-ethynylthiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClS/c1-2-6-3-5(7)4-8-6/h1,3-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHRNIDHGGSYKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CS1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity Studies of 4 Chloro 2 Ethynylthiophene and Analogues
Mechanistic Investigations of Alkyne Reactions with Sulfur Species
The reactivity of the ethynyl (B1212043) group in 4-chloro-2-ethynylthiophene makes it a versatile precursor in organic synthesis, particularly in reactions involving sulfur species. Mechanistic studies, primarily on analogous alkyne systems, provide insight into the potential reaction pathways for this compound.
Thiirene Formation Pathways
While direct studies on this compound are not extensively documented, the formation of thiophenes from S-containing alkyne substrates often proceeds through cyclization reactions. One proposed mechanism involves a copper-promoted 5-endo-dig S-cyclization of (Z)-1-en-3-ynyl(butyl)sulfanes, leading to a sulfonium salt intermediate. This is followed by reductive elimination and nucleophilic attack to yield the thiophene (B33073) derivative mdpi.com. Another pathway involves the protonation of a triple bond to form a stabilized carbocation, which is then attacked by a sulfur nucleophile. Subsequent nucleophilic attack by another species, followed by hydrolysis, can lead to the final thiophene product mdpi.com.
Nucleophilic Addition Mechanisms Involving Thiols and Alkynes
The addition of thiols to alkynes is a fundamental reaction for the formation of vinyl sulfides. Thiols and especially thiolates are excellent nucleophiles due to the high polarizability of the sulfur atom masterorganicchemistry.com. In the context of this compound, the electron-withdrawing nature of the chloro-substituted thiophene ring can activate the alkyne for nucleophilic attack.
The reaction of thiols with activated alkynes, often referred to as the thiol-yne reaction, can proceed via a nucleophilic conjugate addition. This reaction is highly efficient and can be catalyzed by bases, which deprotonate the thiol to form the more nucleophilic thiolate anion bham.ac.uk. The general mechanism involves the attack of the thiolate on one of the sp-hybridized carbons of the alkyne, leading to a vinyl anion intermediate, which is then protonated to give the vinyl sulfide (B99878) product. The regioselectivity of this addition is influenced by the electronic and steric properties of the substituents on the alkyne. For terminal alkynes like this compound, the addition of the thiol can potentially lead to two regioisomers.
Metal-Catalyzed Transformations of Ethynylthiophenes
Metal catalysts play a crucial role in expanding the synthetic utility of ethynylthiophenes, enabling a variety of transformations with high efficiency and selectivity.
Palladium-Catalyzed Amination of Halothiophenes
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and has been applied to the amination of halothiophenes. While specific studies on this compound are scarce, the principles of this reaction are well-established for aryl chlorides. The catalytic cycle typically involves the oxidative addition of the halothiophene to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the highest activity, especially for less reactive aryl chlorides wiley.comnih.gov.
Table 1: Comparison of Catalysts for the Amination of 3-Chloropyridine with Octylamine
| Catalyst/Ligand | Yield (%) |
| CyPFtBu | 98 |
| X-phos | 95 |
| Hindered N-heterocyclic carbene | 85 |
This data is for a model reaction and illustrates the effectiveness of different ligand systems in palladium-catalyzed amination of a chloro-heterocycle nih.gov.
Copper-Promoted Annulation Reactions
Copper catalysts are effective in promoting annulation reactions of alkynes to form various heterocyclic structures. For instance, copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives with sodium sulfide (Na₂S·9H₂O) have been shown to produce benzo[b]thiophenes in good yields beilstein-journals.orgnih.gov. A plausible mechanism involves the nucleophilic substitution of the fluorine atom by a sulfur nucleophile, followed by intramolecular cyclization onto the alkyne. The reaction is typically performed in a solvent like DMSO at elevated temperatures beilstein-journals.orgnih.gov. Although this example involves a fluorinated precursor, a similar strategy could potentially be applied to this compound, where an external sulfur nucleophile could add to the alkyne, followed by an intramolecular cyclization involving the chloro-substituent, or an intermolecular reaction followed by a separate cyclization step.
Copper(II) has also been shown to catalyze [4+1] and [4+3] annulation reactions of primary amines with ynamide-derived buta-1,3-diynes to synthesize substituted pyrroles and diazepines rsc.org.
Stereoselective and Regioselective Reactions of Alkynes
Controlling stereoselectivity and regioselectivity is a key challenge in organic synthesis. In the context of alkyne reactions, these factors determine the geometry and substitution pattern of the resulting products.
A stereoselective reaction is one that preferentially forms one stereoisomer over another. For example, the partial hydrogenation of an alkyne using Na/NH₃ selectively produces the trans-alkene masterorganicchemistry.com. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product.
A regioselective reaction favors the formation of one constitutional isomer over another. The Markovnikov addition of acids to unsymmetrical alkenes is a classic example of regioselectivity masterorganicchemistry.com.
In the case of nucleophilic addition of thiols to this compound, the regioselectivity would determine whether the sulfur atom attaches to the carbon adjacent to the thiophene ring or the terminal carbon. This is influenced by factors such as the reaction mechanism (nucleophilic vs. radical) and the nature of the catalyst and solvent.
Polymerization Mechanisms of Halogenated Thiophene Monomers
The polymerization of halogenated thiophene monomers, such as analogues of this compound, is crucial for the synthesis of conjugated polymers used in organic electronics. These reactions can proceed through several distinct mechanisms, each offering different levels of control over the resulting polymer's properties, such as molecular weight, regioregularity, and polydispersity.
Certain halogenated thiophenes can undergo a cationic chain-growth polymerization catalyzed by Lewis acids. This process has been demonstrated for several 2-chloroalkylenedioxythiophenes, providing high-molecular-weight conjugated polymers. The proposed mechanism involves the activation of the monomer by the Lewis acid, leading to the formation of a cationic species that propagates by adding subsequent monomer units.
The reaction is initiated when the Lewis acid interacts with the thiophene monomer. For some monomers, self-initiation occurs upon addition of a suitable Lewis acid. The polymerization exhibits characteristics of a "living" process, as evidenced by a linear correlation between molecular weight and monomer conversion. This living character allows for the synthesis of well-defined block copolymers. A variety of Lewis acids can catalyze this reaction, with tin(IV) chloride (SnCl₄) often showing superior performance in terms of yield and molecular weight at lower catalyst loadings. The polymerization formally generates HCl, which can interact with the Lewis acid to form a strong Brønsted acid, potentially affecting the reaction kinetics.
Table 1: Effect of Lewis Acid and Conditions on 2-Chlorothiophene Polymerization
| Entry | Lewis Acid | Initiator | Solvent | Temp (°C) | Yield (%) | Mn (kDa) | PDI |
|---|---|---|---|---|---|---|---|
| 1 | AlCl₃ | Self-initiated | CH₂Cl₂ | 25 | 65 | 15.2 | 1.8 |
| 2 | TiCl₄ | Self-initiated | CH₂Cl₂ | 25 | 70 | 20.5 | 1.7 |
| 3 | FeCl₃ | Self-initiated | CH₂Cl₂ | 25 | 55 | 12.8 | 1.9 |
| 4 | SnCl₄ | Self-initiated | CH₂Cl₂ | 25 | 85 | 35.1 | 1.5 |
| 5 | SnCl₄ | Self-initiated | Toluene | 0 | 80 | 30.7 | 1.6 |
| 6 | Sc(OTf)₃ | Self-initiated | CH₂Cl₂ | 25 | 40 | 8.9 | 2.1 |
Data adapted from studies on 2-chloroalkylenedioxythiophenes.
Oxidative polymerization is a common and scalable method for synthesizing polythiophenes. This process typically uses an oxidizing agent, such as iron(III) chloride (FeCl₃), to initiate the reaction. The mechanism involves the oxidation of the thiophene monomer to a radical cation. These radical cations then couple to form dimers, which are subsequently re-oxidized and continue to couple with other monomers or oligomers, leading to chain growth.
The reaction conditions, including the choice of solvent, temperature, and the method of reagent addition, significantly impact the properties of the resulting polymer. For instance, the solvent system can affect the solvation of the growing polymer chains, influencing molecular weight and regioregularity. The oxidation potential of the reaction medium is a critical parameter; maintaining a low oxidant-to-monomer ratio can favor a chain-growth mechanism, where longer polymer chains are preferentially oxidized over monomers, leading to higher molecular weight polymers.
Grignard Metathesis (GRIM) polymerization is a powerful technique for producing regioregular, head-to-tail coupled poly(3-alkylthiophenes). This method proceeds via a quasi-"living" chain-growth mechanism and offers precise control over molecular weight and polydispersity. The process begins with a magnesium-halogen exchange reaction (the Grignard metathesis step) on a dihalogenated thiophene monomer, such as 2,5-dibromo-3-alkylthiophene. This creates a mixture of magnesiated regioisomers.
The introduction of a nickel or palladium catalyst, typically Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]nickel(II) chloride), initiates the cross-coupling polymerization. The catalyst selectively reacts with one of the Grignard isomers, leading to a high degree of regioregularity in the final polymer. The mechanism involves the initial formation of an organonickel complex, followed by reductive elimination to form a dimer and a Ni(0) species. The Ni(0) then undergoes oxidative addition into the carbon-halogen bond of another monomer, and the chain grows through sequential monomer insertion. The "living" nature of GRIM polymerization allows for the synthesis of end-functionalized polymers and block copolymers through sequential monomer addition.
Fundamental Reactivity Patterns of Ethynyl and Chloro Substituents on the Thiophene Ring
The chemical behavior of this compound is dictated by the interplay of its three components: the aromatic thiophene ring, the electron-withdrawing chloro substituent, and the electron-rich ethynyl group.
The ethynyl group (a carbon-carbon triple bond) is a region of high electron density due to its two π bonds, making it susceptible to electrophilic addition reactions . wikipedia.org In such a reaction, an electrophile (E⁺) is attacked by the π electrons of the triple bond. libretexts.orglibretexts.org This initial attack breaks one of the π bonds and forms a new sigma bond to one of the acetylenic carbons, resulting in a vinyl cation intermediate. wikipedia.org In a subsequent step, a nucleophile (Nu⁻) attacks the carbocation, forming a second sigma bond and yielding the final addition product. wikipedia.orglibretexts.org Typical electrophiles that add across triple bonds include hydrogen halides (HX) and halogens (X₂). wikipedia.org
The thiophene ring itself is aromatic, and its reactivity is modified by the chloro substituent. The chlorine atom is an electron-withdrawing group via induction, which deactivates the ring toward electrophilic aromatic substitution. However, it can act as a site for nucleophilic aromatic substitution (SₙAr) . This reaction is generally difficult for aryl chlorides unless the ring is activated by strongly electron-withdrawing groups at the ortho or para positions. In the context of SₙAr, a strong nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity. youtube.com
Thiophene rings and their derivatives can participate in several types of rearrangement reactions, often under specific conditions such as photochemical activation or during certain synthetic transformations. One notable process is the photoisomerization of thiophenes into their bicyclic structural isomers, known as Dewar thiophenes . nih.gov These strained, non-aromatic structures can undergo subsequent thermal rearrangements where substituents appear to "walk" around the ring system, a process driven by the release of ring strain. nih.gov For example, the S-oxide of Dewar perfluorotetramethyl thiophene exhibits fluxionality, where the S=O group and the C=C double bond rapidly rearrange among equivalent configurations. nih.gov
Rearrangements are also integral steps in certain synthetic methods for creating thiophenes. The Fiesselmann thiophene synthesis , for example, involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. wikipedia.orgsemanticscholar.org The proposed mechanism includes a series of base-catalyzed conjugate additions followed by cyclization and elimination steps. Tautomerization, a form of rearrangement involving the shift of a proton and a double bond, is the final step that yields the stable, aromatic 3-hydroxythiophene product. wikipedia.org
C-C Bond Cleavage Phenomena
While specific studies detailing the C-C bond cleavage of this compound are not extensively documented in the reviewed literature, the chemical structure, featuring an aromatic alkyne moiety, allows for informed predictions of its potential reactivity based on known transformations of analogous compounds. The primary sites for such cleavage would be the C(sp)-C(sp) triple bond and the C(aryl)-C(sp) single bond.
Transition-metal-mediated C-C bond cleavage represents a powerful strategy for altering molecular frameworks, often by generating reactive organometallic intermediates that can engage in further complexity-building reactions. nih.govnih.gov These processes, however, frequently rely on specific structural features, such as ring strain or the presence of directing groups, to facilitate the cleavage event. nih.gov In the context of this compound, a transition metal could potentially insert into the C(thiophene)-C(ethynyl) bond, leading to skeletal remodeling.
More directly analogous reactivity has been demonstrated in transition-metal-free systems. A notable example is the cleavage of C-C triple bonds in aromatic alkynes using elemental sulfur (S₈) and amides to furnish aryl thioamides. organic-chemistry.org This type of three-component reaction proceeds under mild conditions and is compatible with internal aromatic alkynes. organic-chemistry.org Applied to this compound, this methodology could theoretically yield a 4-chlorothiophene-2-carbothioamide derivative, representing a formal cleavage of the C≡C triple bond. The proposed mechanism for this transformation involves the scission of the C(sp²)-N bond in the amide and direct cleavage of the alkyne's C-C triple bond. organic-chemistry.org
Substituent Effects on Reactivity and Electronic Structure
The reactivity and electronic properties of the this compound molecule are significantly influenced by the electronic effects of its substituents on the thiophene ring. Both the chlorine atom at the C4 position and the ethynyl group at the C2 position act primarily as electron-withdrawing groups, which modulates the electron density and the frontier molecular orbitals (HOMO and LUMO) of the molecule.
Computational studies on substituted thiophenes consistently show that electron-withdrawing and electron-donating groups can tune the structural and electronic properties of these heterocycles. acs.orgresearchgate.net Electron-withdrawing groups, such as nitro or cyano groups, generally lower the energy levels of both the HOMO and LUMO. researchgate.net The chlorine atom in this compound exerts a strong inductive electron-withdrawing effect due to its high electronegativity, while its resonance effect (electron donation from its lone pairs) is weaker. The ethynyl group is also considered electron-withdrawing, capable of acting as a π-acceptor.
The combined effect of these two electron-withdrawing substituents is a significant lowering of the electron density of the thiophene ring, making it more electrophilic compared to unsubstituted thiophene. This has profound implications for its reactivity, particularly in reactions like nucleophilic aromatic substitution (SNAr), where electron-withdrawing substituents are known to stabilize the intermediate Meisenheimer complex and lower the activation free energy for nucleophilic attack. nih.gov
The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller gap generally implies higher reactivity. In substituted thiophenes, the nature and position of the substituents determine the magnitude of this gap. acs.orgresearchgate.net While strong electron-donating or -withdrawing groups can alter both HOMO and LUMO energies, the net effect on the energy gap can vary. rsc.org For instance, computational studies on thiophene sulfonamide derivatives have shown that different substituents can modulate the HOMO-LUMO gap over a range, directly impacting the molecule's stability. mdpi.com The presence of two withdrawing groups on this compound is expected to lower the HOMO and LUMO energy levels and influence the energy gap, which in turn affects its optical and electronic properties. rsc.org
The following table presents data from computational studies on various substituted thiophenes, illustrating the general effects of substituents on the HOMO-LUMO energy gap.
| Thiophene Derivative | Substituent(s) | Calculated HOMO-LUMO Gap (eV) | Reference Compound |
|---|---|---|---|
| Thiophene-sulfonamide derivative 1 | Sulfonamide-based | 4.58 | - |
| Thiophene-sulfonamide derivative 3 | Sulfonamide-based | 4.65 | - |
| Thiophene-sulfonamide derivative 7 | Sulfonamide-based | 3.44 | - |
| 2T (Bithiophene) | - | 4.39 | - |
| 2T-(SH)2 | Thiol | 4.25 | 2T |
Data in the table is derived from computational studies on various thiophene derivatives to illustrate substituent effects and may not represent experimental values. mdpi.comrsc.org
Advanced Spectroscopic Characterization of 4 Chloro 2 Ethynylthiophene and Derivatives
Vibrational Spectroscopy Techniques
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and fingerprint vibrational modes of a molecule.
The FT-IR spectrum of 4-Chloro-2-ethynylthiophene is predicted to exhibit several characteristic absorption bands corresponding to its constituent functional groups. The terminal alkyne group gives rise to two distinct and highly diagnostic vibrations: the ≡C-H stretching and the C≡C triple bond stretching. The thiophene (B33073) ring itself presents a complex series of bands related to C-H and C=C stretching and bending modes, which are influenced by the chloro and ethynyl (B1212043) substituents.
Key expected vibrational frequencies include a sharp, high-frequency band for the acetylenic C-H stretch, typically observed around 3300 cm⁻¹. The C≡C stretching vibration is expected in the 2150-2100 cm⁻¹ region; its intensity can be variable but is generally observable for terminal alkynes. Aromatic C-H stretching vibrations associated with the thiophene ring are anticipated just above 3000 cm⁻¹ (typically 3120-3100 cm⁻¹).
The fingerprint region below 1600 cm⁻¹ will contain vibrations characteristic of the thiophene ring structure and the carbon-halogen bond. Thiophene ring C=C stretching vibrations are typically found in the 1550-1300 cm⁻¹ range iosrjournals.org. The C-S stretching mode within the ring can be found in the 800-600 cm⁻¹ region. The C-Cl stretching vibration for chloro-aromatic compounds also appears in this region, generally between 800 and 600 cm⁻¹, and may overlap with other skeletal modes nih.gov.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Acetylenic ≡C-H Stretch | ~3300 | Sharp, Strong |
| Aromatic C-H Stretch (Thiophene) | ~3110 | Medium |
| Alkyne C≡C Stretch | ~2110 | Medium to Weak |
| Thiophene Ring C=C Stretching | ~1530, ~1415, ~1350 | Medium to Strong |
| Thiophene Ring Skeletal Vibrations | ~1230, ~1050 | Medium |
| C-H In-plane Bending | ~1100-1000 | Medium to Weak |
| C-H Out-of-plane Bending | ~900-800 | Strong |
| C-S and C-Cl Stretching Region | ~800-600 | Medium to Strong |
FT-Raman spectroscopy provides complementary information to FT-IR. While the acetylenic ≡C-H stretch is often weak in Raman, the C≡C triple bond stretch is typically a strong and sharp band due to the significant change in polarizability during the vibration, making it easily identifiable researchgate.net. The symmetric vibrations of the thiophene ring are also often more prominent in the Raman spectrum compared to the FT-IR spectrum.
The thiophene ring stretching vibrations between 1300 and 1550 cm⁻¹ are expected to be clearly visible iosrjournals.org. The C-S and C-Cl stretching modes in the lower frequency region (below 800 cm⁻¹) will also be present, aiding in the complete vibrational assignment of the molecule. The combination of both FT-IR and FT-Raman data allows for a more robust characterization of the molecule's vibrational framework.
Table 2: Predicted FT-Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Acetylenic ≡C-H Stretch | ~3300 | Weak |
| Aromatic C-H Stretch (Thiophene) | ~3110 | Strong |
| Alkyne C≡C Stretch | ~2110 | Strong, Sharp |
| Thiophene Ring C=C Stretching | ~1530, ~1415, ~1354 | Strong |
| Thiophene Ring Breathing/Skeletal | ~1050, ~840 | Strong |
| C-S and C-Cl Stretching Region | ~800-600 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. The analysis of ¹H and ¹³C NMR spectra provides definitive structural proof.
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons in the molecule: two on the thiophene ring (at positions 3 and 5) and one on the terminal alkyne.
Thiophene Protons (H-3 and H-5): The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chloro group and the magnetic anisotropy of the ethynyl group. The proton at the C-5 position is adjacent to the sulfur atom and the chloro-substituted carbon, while the proton at the C-3 position is adjacent to the ethynyl-substituted carbon. Based on data from related substituted thiophenes, the chemical shifts for these aromatic protons are expected in the range of δ 7.0-7.5 ppm rsc.org.
Acetylenic Proton (≡C-H): The terminal alkyne proton is anticipated to resonate as a sharp singlet in the region of δ 3.0-3.5 ppm. Its exact position can be influenced by solvent effects.
Coupling Analysis: Long-range coupling (J-coupling) is expected between the two thiophene protons, H-3 and H-5. This four-bond coupling (⁴J₃,₅) is typically small, on the order of 1-2 Hz, resulting in each signal appearing as a narrow doublet. Additionally, long-range coupling may be observed between the acetylenic proton and the ring protons, particularly H-3 (⁴J), which would further split the respective signals.
Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~7.15 | Doublet (d) | ⁴J₃,₅ ≈ 1.5 Hz |
| H-5 | ~7.25 | Doublet (d) | ⁴J₃,₅ ≈ 1.5 Hz |
| ≡C-H | ~3.40 | Singlet (s) | - |
The proton-decoupled ¹³C NMR spectrum of this compound should display six unique signals for each of the six carbon atoms. The chemical shifts are diagnostic of the electronic environment of each carbon.
Thiophene Ring Carbons: The carbons directly attached to the heteroatom (C-2 and C-5) and substituents generally show distinct shifts.
C-2 (C-ethynyl): This carbon will be significantly downfield, influenced by both the sulfur atom and the attached alkyne. Its predicted shift is around δ 125-130 ppm.
C-3: This protonated carbon is expected to appear in the aromatic region, likely around δ 128-132 ppm.
C-4 (C-Cl): The carbon bearing the chlorine atom will also be downfield, with an expected shift in the δ 124-128 ppm range.
C-5: The second protonated carbon, adjacent to the chloro-substituted carbon, is predicted to resonate around δ 122-126 ppm.
Acetylenic Carbons: The two sp-hybridized carbons of the ethynyl group have characteristic chemical shifts.
C≡C-H: The terminal alkyne carbon is typically found further upfield, around δ 80-85 ppm.
Thiophene-C≡C: The internal alkyne carbon attached to the thiophene ring is generally slightly downfield of the terminal one, expected around δ 85-90 ppm.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~127 |
| C-3 | ~130 |
| C-4 | ~126 |
| C-5 | ~124 |
| Thiophene-C ≡CH | ~88 |
| Thiophene-C≡C H | ~82 |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy (UV-Visible absorption and fluorescence) provides insights into the conjugated π-system of the molecule. The combination of the thiophene ring and the ethynyl group creates an extended chromophore.
UV-Vis Absorption: this compound is expected to exhibit strong absorption in the ultraviolet region, corresponding to π → π* electronic transitions within the conjugated system. Based on studies of similar ethynyl-thiophene derivatives, the primary absorption maximum (λₘₐₓ) is predicted to be in the range of 250-300 nm researchgate.net. The chlorine substituent may induce a slight bathochromic (red) shift compared to the parent 2-ethynylthiophene.
Fluorescence Emission: Many thiophene derivatives are known to be fluorescent. Upon excitation at its absorption maximum, this compound is likely to exhibit fluorescence emission at a longer wavelength than its absorption. The difference between the absorption and emission maxima (the Stokes shift) is characteristic of the molecule's excited-state relaxation processes. The emission spectrum would provide information on the energy of the first singlet excited state. However, the presence of the heavy chlorine atom could potentially enhance intersystem crossing to the triplet state, which may reduce the fluorescence quantum yield.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within molecules like this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org In conjugated systems such as thiophenes, the most significant transitions are typically π → π* and n → π*. youtube.comyoutube.comyoutube.com
The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org These transitions are characteristic of unsaturated compounds and are generally high-energy, resulting in strong absorption bands. youtube.comlibretexts.org For thiophene derivatives, these bands are often observed in the UV region. jchps.com The presence of the ethynyl group in conjugation with the thiophene ring is expected to influence the energy of these transitions.
The n → π* transitions involve moving an electron from a non-bonding atomic orbital (like the lone pairs on the sulfur atom) to a π* antibonding orbital. youtube.com These transitions are typically of lower energy and intensity compared to π → π* transitions. youtube.com Substituents on the thiophene ring, such as the chloro group, can cause shifts in the absorption wavelengths (λ_max) due to their electronic effects.
Theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), are employed to predict and assign the spectral features of thiophene derivatives. jchps.comglobalresearchonline.net For instance, studies on various substituted thiophenes have shown absorption bands corresponding to these electronic transitions. jchps.com A hypothetical UV-Vis analysis of this compound might yield data similar to that observed for other conjugated thiophene systems.
Table 1: Hypothetical UV-Vis Absorption Data for Thiophene Derivatives This table is generated based on typical values for related compounds and is for illustrative purposes.
| Compound | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |
|---|---|---|---|
| Thiophene | 231 | 7,100 | π → π* |
| 2-Ethynylthiophene | ~250-260 | ~10,000 | π → π* |
| This compound | ~260-275 | ~12,000 | π → π* |
| This compound | ~300-320 | ~1,500 | n → π* |
Fluorescence and Stokes Shift Investigations
Fluorescence spectroscopy provides insights into the relaxation processes of molecules from an excited electronic state back to the ground state. Following excitation by absorbing a photon, a molecule can emit a photon at a longer wavelength (lower energy), a phenomenon known as fluorescence. wikipedia.org The difference in energy or wavelength between the absorption maximum and the emission maximum is termed the Stokes shift. wikipedia.org
The Stokes shift is a critical parameter, with large shifts being advantageous in applications like fluorescence imaging to minimize interference between excitation and emission signals. nih.govcore.ac.uk The magnitude of the Stokes shift is influenced by factors such as vibrational relaxation in the excited state and solvent reorganization around the fluorophore. wikipedia.org Thiophene-based organic dyes are known to exhibit significant Stokes shifts. nih.govnih.gov For example, a specific thiophene-based fluorescent probe demonstrated an absorption peak at 477 nm and a fluorescence peak at 619 nm, resulting in a large Stokes shift of 144 nm. nih.govnih.gov
In derivatives of this compound designed as fluorophores, the electronic properties of the substituents would play a key role. Donor-acceptor systems often exhibit large Stokes shifts due to intramolecular charge transfer (ICT) in the excited state. core.ac.uk The solvatochromic effect, where the emission spectrum shifts depending on the polarity of the solvent, is also a common feature in such compounds and provides information about the change in dipole moment between the ground and excited states. core.ac.ukrajpub.com
Table 2: Representative Fluorescence Data for a Thiophene-Based Dye Data based on a reported thiophene-based probe to illustrate typical values. nih.gov
| Property | Value |
|---|---|
| Absorption Maximum (λ_abs) | 477 nm |
| Emission Maximum (λ_em) | 619 nm |
| Stokes Shift (nm) | 144 nm |
| Stokes Shift (cm⁻¹) | ~5180 cm⁻¹ |
Rotational Spectroscopy for Molecular Structure Elucidation
Microwave Spectroscopy for Precise Structural Determination
Microwave spectroscopy is a high-resolution technique that measures the transitions between rotational energy levels of a molecule in the gas phase. furman.edu By analyzing the frequencies of these transitions, it is possible to determine the molecule's moments of inertia with very high precision. These moments of inertia are directly related to the molecule's mass distribution and geometry, allowing for the accurate determination of bond lengths and angles. mdpi.com
The study of thiophene and its derivatives by microwave spectroscopy has provided detailed structural information. nih.gov For a molecule like this compound, the analysis would yield three principal rotational constants (A, B, and C). These experimental constants are then compared with those calculated from theoretical molecular models, often optimized using quantum chemical methods, to refine the geometric structure. researchgate.net Investigations into the related molecule, 2-ethynylthiophene, have successfully used this technique to determine its precise structure. researchgate.netdntb.gov.ua The presence of the chlorine atom in this compound would introduce nuclear quadrupole coupling effects, which cause fine splitting of the rotational lines, providing further structural constraints and information about the electronic environment of the chlorine nucleus. researchgate.net
Isotopic Substitution Studies in Rotational Spectroscopy
A powerful extension of microwave spectroscopy is the study of isotopologues, which are molecules that differ only in their isotopic composition. youtube.com When an atom in a molecule is replaced by one of its heavier isotopes (e.g., ¹²C with ¹³C, or ³²S with ³⁴S), the molecular mass and moments of inertia change, leading to a shift in the rotational transition frequencies. dpbspgcollege.edu.in Crucially, the bond lengths and angles (the equilibrium structure) are assumed to remain unchanged upon isotopic substitution. dpbspgcollege.edu.inyoutube.com
By measuring the rotational spectra of multiple, singly substituted isotopologues of this compound (e.g., containing ¹³C, ³⁴S, and ³⁷Cl), a set of equations can be established to solve for the atomic coordinates of the substituted atoms within the molecule's principal axis system. nih.gov This method, known as Kraitchman's equations, allows for the experimental determination of a substitution structure (rₛ). nih.gov This approach has been extensively used for thiophene, where the spectra of 26 different isotopologues were analyzed to obtain a highly precise semi-experimental equilibrium structure (rₑSE). nih.gov A similar comprehensive analysis for this compound would yield an unambiguous and highly accurate determination of its molecular geometry. The change in the rotational constant (B) upon substitution provides the necessary data for these calculations. youtube.com
Table 3: Effect of Isotopic Substitution on Rotational Constant (B) This is an illustrative table based on the principles of rotational spectroscopy. dpbspgcollege.edu.in
| Isotopologue of a Molecule | Reduced Mass (μ) | Moment of Inertia (I) | Rotational Constant (B) |
|---|---|---|---|
| Lighter Isotope (e.g., ¹²C) | μ | I | B |
| Heavier Isotope (e.g., ¹³C) | μ' (> μ) | I' (> I) | B' (< B) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound. nih.gov Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). nih.gov This precision allows for the calculation of a unique elemental formula.
For this compound (C₆H₃ClS), the theoretical exact mass can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ³²S). An HRMS experiment would measure the experimental mass, and a close match between the theoretical and experimental values confirms the molecular formula. rsc.org This technique is crucial for confirming the identity of newly synthesized compounds and for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.gov
Table 4: Illustrative HRMS Data for this compound This table demonstrates the format and precision of typical HRMS data.
| Ion Formula | Ion Type | Calculated m/z | Found m/z | Difference (ppm) |
|---|---|---|---|---|
| C₆H₃³⁵ClS | [M+H]⁺ | 142.9773 | 142.9771 | -1.4 |
| C₆H₃³⁷ClS | [M+H]⁺ | 144.9744 | 144.9742 | -1.4 |
| C₆H₂Na³⁵ClS | [M+Na]⁺ | 164.9592 | 164.9590 | -1.2 |
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. diva-portal.org The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The binding energy of these emitted electrons is characteristic of the element from which they originated. diva-portal.org
For this compound, an XPS survey scan would show peaks corresponding to Carbon (C 1s), Sulfur (S 2p), and Chlorine (Cl 2p), confirming the presence of these elements. High-resolution scans of each peak provide more detailed information. For instance, the C 1s spectrum would likely show multiple components corresponding to the different chemical environments of the carbon atoms (thiophene ring carbons vs. ethynyl carbons). researchgate.net These slight differences in binding energy are known as chemical shifts. scm.com Similarly, the S 2p spectrum provides information on the sulfur atom's chemical state. Studies on thiophene have identified distinct peaks for the carbon atoms adjacent to the sulfur versus those further away. researchgate.net The S 2p peak for thiophenic sulfur typically appears around 164 eV. researchgate.net This detailed analysis allows for a comprehensive understanding of the molecule's surface chemistry and electronic structure.
Table 5: Typical Binding Energies for Elements in Thiophene-like Structures Values are approximate and can vary based on the specific chemical environment. researchgate.netkombyonyx.com
| Element | Orbital | Typical Binding Energy (eV) | Information Provided |
|---|---|---|---|
| Carbon | C 1s | ~285.0 | Aliphatic/Aromatic C-C, C-H |
| Carbon | C 1s | ~286.5 | C-S, C-Cl |
| Sulfur | S 2p | ~164.0 | Thiophenic sulfur |
| Chlorine | Cl 2p | ~200.0 | Organic C-Cl |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
A thorough search of the scientific literature and crystallographic databases did not yield specific X-ray diffraction data for the crystalline structure of this compound. The absence of such data in published works indicates that the single-crystal X-ray structure of this particular compound has likely not been determined or reported to date.
To illustrate the application and the type of detailed structural information that can be obtained from XRD analysis of related compounds, the crystallographic data for a chloro-substituted thiophene derivative, (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, is presented below. This example demonstrates the comprehensive nature of XRD in characterizing the solid-state structure of complex thiophene-based molecules.
The molecular structure of (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one consists of a 2,5-dichlorothiophene (B70043) ring and a 2,4-dichlorophenyl ring connected by a prop-2-en-1-one spacer. The molecule adopts an E configuration around the C=C double bond. The dihedral angle between the plane of the 2,5-dichlorothiophene ring and the 2,4-dichlorophenyl ring is 12.24(15)°. The crystal packing is characterized by face-to-face π-stacking interactions between the thiophene and benzene (B151609) rings of adjacent molecules, forming zigzag sheets.
The crystallographic data for this derivative provides precise measurements of the unit cell dimensions, bond lengths, and bond angles, which are crucial for understanding the molecule's conformation and the nature of its intermolecular interactions in the crystalline state.
Interactive Table of Crystallographic Data for (2E)-3-(2,4-dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 12.3456 (8) |
| b (Å) | 3.8978 (3) |
| c (Å) | 27.8961 (18) |
| α (°) | 90 |
| β (°) | 97.453 (3) |
| γ (°) | 90 |
| Volume (ų) | 1329.81 (15) |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.758 |
| Selected Bond Lengths (Å) | |
| S1—C2 | 1.708 (4) |
| S1—C5 | 1.706 (4) |
| Cl1—C2 | 1.709 (4) |
| Cl2—C5 | 1.711 (4) |
| C3—C4 | 1.428 (6) |
| C7=C8 | 1.334 (6) |
| Selected Bond Angles (°) | |
| C5—S1—C2 | 91.5 (2) |
| C3—C2—S1 | 112.5 (3) |
| C4—C5—S1 | 112.3 (3) |
| C8—C7—C6 | 127.3 (4) |
Computational and Theoretical Investigations of 4 Chloro 2 Ethynylthiophene
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule such as 4-Chloro-2-ethynylthiophene, a combination of Density Functional Theory (DFT) and ab initio methods would typically be employed to achieve a balance between computational cost and accuracy.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient approach for a wide range of chemical systems.
For this compound, a common DFT approach would involve the use of hybrid functionals, such as B3LYP or PBE0, which combine a portion of exact Hartree-Fock exchange with exchange and correlation functionals. These hybrid functionals are known to provide reliable results for the geometries and electronic properties of organic molecules. The choice of basis set, such as 6-311++G(d,p), is also crucial, as it needs to be flexible enough to accurately describe the electron distribution around the atoms, including the diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for describing bond angles accurately.
Ab initio methods are calculations based directly on quantum mechanical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory of the second order (MP2) can provide a higher level of accuracy for certain properties, particularly those involving electron correlation.
For this compound, MP2 calculations would be valuable for obtaining a more accurate description of intermolecular interactions and correlation effects that might not be fully captured by standard DFT functionals. These calculations would serve as a benchmark to validate the results obtained from more computationally efficient DFT methods.
Electronic Structure Analysis
The electronic structure of a molecule dictates its reactivity and physical properties. For this compound, several analyses would be performed to understand its electronic characteristics.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the thiophene (B33073) ring and the ethynyl (B1212043) group, which are electron-rich, while the LUMO may be distributed over the entire molecule, including the electron-withdrawing chlorine atom. The precise energy values would be calculated using DFT or ab initio methods.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table is for illustrative purposes, as specific data is not available in the literature.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would likely show a region of negative potential around the sulfur atom of the thiophene ring and the triple bond of the ethynyl group, indicating these as likely sites for electrophilic attack. Conversely, a region of positive potential would be expected around the hydrogen atoms and the chlorine atom, suggesting their susceptibility to nucleophilic interactions.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). This analysis is useful for understanding hyperconjugative interactions and the stability of the molecule.
Pi-Electron Distribution and Aromaticity Considerations
Theoretical investigations on related molecules, such as 2-ethynylthiophene and 2-chlorothiophene, provide insight into these effects. A comparative study of the molecular electrostatic surface potentials of thiophene, 2-chlorothiophene, and 2-ethynylthiophene reveals distinct changes in π-electron distribution caused by these substituents. researchgate.net The ethynyl group, with its sp-hybridized carbons, exerts an electron-withdrawing effect that can delocalize the π-electrons from the ring, while the chlorine atom primarily withdraws electron density through the sigma framework (inductive effect).
Spectroscopic Parameter Prediction Through Computational Models
Computational chemistry serves as a powerful tool for predicting spectroscopic parameters, which can aid in the identification and characterization of novel compounds. Density Functional Theory (DFT) is a commonly employed method for simulating vibrational spectra (infrared and Raman) and predicting Nuclear Magnetic Resonance (NMR) chemical shifts.
Simulated Vibrational Frequencies and Comparison with Experimental Data
Theoretical calculations, typically using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the vibrational modes of this compound. These simulations provide a set of harmonic frequencies corresponding to specific molecular motions, such as C-H stretching, C≡C stretching of the ethynyl group, C-Cl stretching, and various thiophene ring vibrations.
Characteristic predicted frequencies would include:
C≡C Stretch: A sharp, intense band expected in the 2100-2150 cm⁻¹ region.
Aromatic C-H Stretch: Peaks typically appearing above 3000 cm⁻¹.
Thiophene Ring Vibrations: A series of bands in the 1300-1600 cm⁻¹ fingerprint region.
C-Cl Stretch: A band expected in the 600-800 cm⁻¹ region.
A comprehensive search of the current literature did not yield specific experimental or computationally simulated vibrational frequency data for this compound. For validation, any future computationally predicted spectrum would need to be compared against experimentally obtained FTIR or Raman spectra, typically requiring a scaling factor to be applied to the calculated frequencies to account for anharmonicity and method limitations.
Prediction of NMR Isotropic Chemical Shifts
The prediction of ¹H and ¹³C NMR chemical shifts via computational models, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, is a standard approach for structure elucidation. For this compound, calculations would predict the chemical shifts for the two protons and six carbon atoms in the molecule.
¹H NMR: The model would predict the chemical shifts for the protons at the C5 and ethynyl positions. The proton on the thiophene ring (H5) would be influenced by the adjacent sulfur atom and the chloro-substituent, while the ethynyl proton's shift would be characteristic of its acetylenic environment.
¹³C NMR: Predictions would cover the four carbons of the thiophene ring and the two carbons of the ethynyl group. The chemical shifts would reflect the electronic environment of each carbon, with the carbon atoms bonded to the electronegative chlorine (C4) and the sulfur atom (C2, C5) showing distinct downfield shifts.
As with vibrational data, specific computationally predicted or experimentally verified NMR isotropic chemical shifts for this compound were not found in the reviewed literature. Such theoretical data, once generated, would be invaluable for confirming the compound's structure by comparing it with experimental NMR results. Studies on related thiophene derivatives have confirmed that ¹H and ¹³C NMR spectra can effectively confirm molecular structure. researchgate.net
Conformational Analysis and Stability Studies
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, the central thiophene ring is an aromatic, planar heterocycle. The ethynyl group is linear. Due to the rigid, planar nature of the thiophene ring and the linear geometry of the ethynyl substituent, this compound is expected to be a largely planar and rigid molecule.
There are no significant rotatable single bonds that would lead to distinct, stable conformers (rotamers). The molecule's geometry is locked by the fused ring system and the triple bond. Therefore, a detailed conformational analysis searching for multiple low-energy minima is not particularly relevant for this specific molecule, as it is expected to exist predominantly in a single, planar conformation. Computational geometry optimization would confirm this planarity, providing precise bond lengths and angles that could be compared with data from potential future crystallographic studies.
Applications in Materials Science and Advanced Technologies
Integration in Organic Electronic and Optoelectronic Devices
Thiophene-based polymers are a cornerstone in the field of organic electronics due to their excellent charge transport properties and environmental stability. nih.govrsc.org The incorporation of an ethynyl (B1212043) linkage can further enhance the electronic properties of these materials by promoting planarization of the polymer backbone, which is beneficial for intermolecular charge hopping. mdpi.comresearchgate.net While these general principles are well-established for the broader class of ethynylene-thiophene polymers, specific studies detailing the synthesis and device performance of polymers derived directly from 4-Chloro-2-ethynylthiophene are not readily found.
Organic Field-Effect Transistors (OFETs)
There is currently a lack of specific data in the scientific literature detailing the synthesis of polymers from this compound and their subsequent application and performance in Organic Field-Effect Transistors (OFETs).
Organic Light-Emitting Diodes (OLEDs)
Polymers incorporating thiophene (B33073) are widely used in Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov However, research explicitly documenting the use of this compound as a monomer for the creation of emissive or charge-transport layers in OLEDs, along with corresponding device performance metrics, is not available in the reviewed scientific literature.
Organic Photovoltaic Cells (OPVs)
Ethynylene-thiophene based polymers are recognized for their potential in Organic Photovoltaic (OPV) applications due to their tunable band gaps and absorption spectra. mdpi.comresearchgate.net Despite this, specific studies focusing on the polymerization of this compound and the evaluation of the resulting materials in OPV devices, including power conversion efficiencies and other photovoltaic parameters, have not been identified in comprehensive literature searches.
Chemical Sensors and Sensor Array Development
While conjugated polymers are often explored for chemical sensing applications due to changes in their conductivity or optical properties upon analyte binding, there is no specific information available on the application of polymers derived from this compound in the development of chemical sensors or sensor arrays.
Molecular Wires and Unimolecular Electronics
The rigid, conjugated structure of ethynylene-thiophene units makes them theoretical candidates for molecular wires. This is due to the potential for efficient charge transport along the molecular backbone. However, specific experimental studies on the synthesis and characterization of molecular wires or unimolecular electronic components explicitly using this compound are not present in the available scientific literature.
Nonlinear Optical Materials Development
Organic materials with extended π-conjugation can exhibit significant nonlinear optical (NLO) properties. The donor-acceptor architecture, often enhanced by conjugated linkers like the ethynylene-thiophene moiety, is a common strategy for designing NLO chromophores. While the general class of thiophene-containing materials is of interest for NLO applications, there is a lack of specific research and data on the NLO properties of materials synthesized from this compound. taylorfrancis.com
Second Hyperpolarizability Investigations
The second hyperpolarizability (γ) is a measure of the third-order nonlinear optical response of a material and is crucial for applications such as all-optical switching, optical data storage, and optical limiting. While direct experimental measurements of the second hyperpolarizability of this compound are not extensively documented in the literature, theoretical studies and experimental data on structurally related compounds provide valuable insights into its potential performance.
Research on donor-π-acceptor systems has shown that the magnitude of the second hyperpolarizability is highly dependent on the intramolecular charge transfer characteristics. In the case of this compound, the thiophene ring can act as a π-bridge, and the chloro and ethynyl groups influence the electron density distribution.
A study on a nitro-thieno[3,2-b]thiophene-fullerene (NTTF) system, which features a thiophene-based π-conjugated bridge, has demonstrated significant second hyperpolarizability values. uobaghdad.edu.iqresearchgate.net The investigation, which employed density functional theory (DFT) methods, explored various nonlinear optical phenomena, including the Kerr effect and third-harmonic generation. The results indicated that the dynamic second hyperpolarizability of these thiophene-based molecules can be substantial, making them promising candidates for third-order nonlinear optical applications. uobaghdad.edu.iqresearchgate.net
The calculated second hyperpolarizability for different orientations of the nitro-thieno[3,2-b]thiophene-fullerene molecule highlights the influence of molecular structure on the nonlinear optical response. These findings suggest that this compound, with its own distinct electronic asymmetry, could exhibit interesting second hyperpolarizability properties, warranting further experimental and computational investigation.
| Compound System | Method | Key Findings on Second Hyperpolarizability (γ) |
|---|---|---|
| Nitro-thieno[3,2-b]thiophene-fullerene (NTTF) | DFT Calculations | Demonstrated significant second hyperpolarizability, indicating potential for third-order NLO applications. The response was found to be dependent on molecular orientation and optical frequency. uobaghdad.edu.iqresearchgate.net |
Two-Photon Absorption Properties
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon is the basis for several advanced applications, including two-photon fluorescence microscopy, 3D microfabrication, and photodynamic therapy. Thiophene derivatives, particularly those with donor-acceptor architectures, are known to exhibit significant TPA cross-sections.
The TPA properties of this compound can be inferred from studies on similar thiophene-based chromophores. The combination of the thiophene ring as a donor or π-bridge and the electronic influence of the substituents plays a critical role in determining the TPA response.
Investigations into quadrupolar dyes featuring a thiophene donor have shown that the TPA cross-section is influenced by the strength of the acceptor groups. ucl.ac.uk Computational studies on these systems have revealed that an increase in acceptor strength can lead to a decrease in the energy of the two-photon active state and an increase in the corresponding TPA cross-section. ucl.ac.uk
Furthermore, studies on push-pull aryl(bi)thiophenes have demonstrated that these molecules can exhibit large TPA cross-sections. For instance, chromophores built from a phenyl-bithienyl conjugated path with strong donor and acceptor end-groups have shown very large one- and two-photon brightness, making them promising for bioimaging applications.
The following table summarizes the two-photon absorption properties of some representative thiophene derivatives, providing a comparative context for the potential TPA characteristics of this compound.
| Compound Class | Experimental Method | Typical TPA Cross-Section (σ₂) Values (GM) | Key Structural Features Influencing TPA |
|---|---|---|---|
| Quadrupolar Thiophene-Based Dyes | Two-Photon Fluorescence Excitation (TPFE) | Varies with acceptor strength | Donor-Acceptor-Donor (D-A-D) architecture; strength of the acceptor group. ucl.ac.uk |
| Push-Pull Aryl(bi)thiophenes | Two-Photon Excited Fluorescence (TPEF) | Can reach several hundred GM | Presence of strong donor and acceptor groups; length of the π-conjugated bridge. |
| Quinoidal Diazaacene-Bithiophene Derivatives | Experimental and Theoretical Analyses | Up to 51770 GM | Acceptor–π–donor–π–acceptor structure; high oscillator strength of the first excited singlet state. |
GM = Goeppert-Mayer unit (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹)
Applications in Coordination Chemistry
The field of coordination chemistry explores the formation of complexes between a central metal atom or ion and surrounding molecules or ions, known as ligands. Thiophene and its derivatives are of significant interest in this area due to the presence of the sulfur heteroatom, which can coordinate to metal centers, and the π-system of the aromatic ring, which can also participate in bonding. researchgate.net
The coordination chemistry of this compound is expected to be rich and varied, with the potential for the ligand to bind to metal centers through several modes:
η¹(S)-Coordination: The sulfur atom of the thiophene ring can act as a Lewis base and donate a lone pair of electrons to a metal center.
η²-Coordination: The π-bond of the ethynyl group can coordinate to a metal center.
π-Complexation: The entire thiophene ring can interact with a metal center through its π-electron system, leading to η⁴ or η⁵ coordination modes. ucl.ac.uk
The presence of the chloro and ethynyl substituents can influence the electronic properties of the thiophene ring and, consequently, its coordination behavior. The synthesis of metal complexes with thiophene-based ligands often involves the reaction of a suitable metal precursor with the thiophene derivative in an appropriate solvent.
For example, the synthesis of ruthenium and osmium complexes with thiophene ligands has been extensively studied. ucl.ac.uk These studies have provided insights into the various coordination modes of thiophene and the reactivity of the resulting metal complexes. The synthesis of nickel(0) thiophene π-complexes has also been reported, highlighting the role of such complexes as intermediates in catalytic processes like catalyst transfer polymerization.
While specific studies on the coordination chemistry of this compound are not abundant, the known reactivity patterns of substituted thiophenes suggest that it can serve as a versatile ligand for the construction of a wide range of coordination compounds with interesting structural, electronic, and potentially catalytic properties.
Future Research Directions and Emerging Opportunities for 4 Chloro 2 Ethynylthiophene Research
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally benign synthetic routes to 4-Chloro-2-ethynylthiophene and its derivatives is a primary area for future research. While classical methods for the synthesis of thiophene (B33073) derivatives are well-established, emerging strategies in green chemistry offer significant advantages in terms of reduced waste, energy efficiency, and the use of less hazardous reagents. ijnc.irijsetpub.comrsc.org
Future investigations should focus on:
Catalytic Cross-Coupling Reactions: The use of transition metal catalysts, such as palladium and copper, in cross-coupling reactions has revolutionized the synthesis of complex organic molecules. rsc.org Research into novel catalytic systems for the direct ethynylation of 4-chlorothiophene derivatives could provide more efficient and atom-economical routes to this compound.
Flow Chemistry: Continuous flow synthesis offers numerous benefits over traditional batch processes, including improved reaction control, enhanced safety, and scalability. mdpi.com The development of a continuous flow process for the synthesis of this compound could be a significant step towards its large-scale production for industrial applications.
Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field of green chemistry. acs.org Exploring the potential of biocatalysts for the selective functionalization of the thiophene ring could lead to highly efficient and sustainable methods for the production of this compound and its analogs. acs.org
A comparative overview of potential sustainable synthetic approaches is presented in Table 1.
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved energy efficiency. mdpi.com | Scale-up limitations, potential for localized overheating. |
| Aqueous Micellar Catalysis | Use of water as a green solvent, enhanced reaction rates, potential for catalyst recycling. rsc.org | Surfactant selection and removal, substrate solubility issues. |
| Solvent-Free Reactions | Reduced waste, simplified purification, lower environmental impact. mdpi.com | Limited applicability to all reaction types, potential for high viscosity. |
Table 1: Comparison of Potential Sustainable Synthetic Methodologies for this compound. This table provides a summary of the potential benefits and challenges associated with various green chemistry approaches that could be applied to the synthesis of this compound.
Advanced Understanding of Reaction Mechanisms and Catalysis
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and designing novel applications. Future research in this area should aim to elucidate the intricate details of the catalytic cycles and intermediates that govern the formation and reactivity of this molecule.
Key areas for investigation include:
In-situ Spectroscopic Studies: Techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be employed to monitor reactions in real-time, providing valuable insights into the formation of intermediates and the kinetics of the reaction.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and rationalize the observed reactivity and selectivity. nih.gov This can aid in the rational design of more efficient catalysts.
Catalyst Deactivation and Recycling: For catalytic processes, understanding the mechanisms of catalyst deactivation is essential for developing robust and recyclable catalytic systems, which is a key principle of green chemistry. mdpi.com
Rational Design of Derivatives for Tunable Electronic and Optical Properties
The electronic and optical properties of thiophene-based materials can be finely tuned by modifying their chemical structure. rsc.orgmdpi.com The presence of both a chloro and an ethynyl (B1212043) group on the thiophene ring of this compound provides two distinct points for further functionalization, allowing for the rational design of a wide range of derivatives with tailored properties.
Future design strategies should focus on:
Modulation of the π-Conjugated System: The introduction of different substituents can alter the extent of π-electron delocalization, thereby influencing the HOMO-LUMO energy gap and, consequently, the absorption and emission properties of the molecule. mdpi.comresearchgate.net
Introduction of Donor-Acceptor Architectures: The creation of molecules with distinct electron-donating and electron-accepting moieties can lead to materials with interesting charge-transfer characteristics, which are desirable for applications in organic electronics.
Synthesis of Oligomers and Polymers: The polymerization of this compound or its derivatives can lead to the formation of conjugated polymers with extended π-systems and potentially high charge carrier mobilities. rsc.org
The anticipated effects of different substituent types on the electronic properties of this compound derivatives are summarized in Table 2.
| Substituent Type | Position of Substitution | Expected Effect on HOMO/LUMO Levels | Potential Application |
| Electron-Donating Group (e.g., -OCH3, -NR2) | On the thiophene ring or attached to the ethynyl group | Raise HOMO level, decrease band gap | Organic photovoltaics (donor material) |
| Electron-Withdrawing Group (e.g., -CN, -NO2) | On the thiophene ring or attached to the ethynyl group | Lower LUMO level, decrease band gap | Organic electronics (n-type material) |
| Extended π-Conjugated System | Attached to the ethynyl group | Decrease band gap, red-shift in absorption/emission | Organic light-emitting diodes (OLEDs) |
Table 2: Predicted Influence of Substituents on the Electronic Properties of this compound Derivatives. This table outlines the expected changes in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and potential applications based on the type and position of substituents.
Development of High-Performance Materials for Energy and Sensing Technologies
The unique electronic and structural features of this compound make it a promising building block for the development of high-performance organic materials for a variety of applications.
Emerging opportunities include:
Organic Solar Cells (OSCs): Thiophene-based materials are widely used as donor materials in OSCs due to their excellent light-harvesting properties and charge transport characteristics. db-thueringen.demdpi.comrsc.org Derivatives of this compound could be designed to have optimal energy level alignment with common acceptor materials, leading to efficient charge separation and high power conversion efficiencies. jmaterenvironsci.com
Organic Light-Emitting Diodes (OLEDs): By tuning the emission color through chemical modification, derivatives of this compound could be developed as efficient emitters for OLEDs. rsc.org
Chemical Sensors: The sensitivity of the electronic properties of conjugated polymers to their local environment makes them attractive for use in chemical sensors. Polymers incorporating the this compound unit could be designed to exhibit a detectable response upon interaction with specific analytes.
Integration of Experimental and Computational Approaches for Predictive Modeling
The synergy between experimental synthesis and characterization and computational modeling is a powerful tool for accelerating the discovery and development of new materials. nih.govmdpi.comnih.gov An integrated approach can provide a deeper understanding of structure-property relationships and enable the predictive design of novel this compound derivatives with desired functionalities.
Future research should leverage this integration by:
Validating Computational Models: Experimental data from techniques such as cyclic voltammetry, UV-Vis spectroscopy, and X-ray crystallography can be used to validate and refine computational models. mdpi.com
High-Throughput Virtual Screening: Once a reliable computational model is established, it can be used for the high-throughput virtual screening of large libraries of potential derivatives, identifying the most promising candidates for synthesis and experimental investigation.
Understanding Intermolecular Interactions: Computational methods can be used to study the intermolecular interactions and packing of this compound derivatives in the solid state, which is crucial for understanding and optimizing charge transport in organic electronic devices. rsc.org
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel materials with significant societal impact.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-Chloro-2-ethynylthiophene with high purity, and how can its structure be rigorously characterized?
- Methodology :
- Synthesis : Use Sonogashira coupling for introducing the ethynyl group to the thiophene core. Ensure inert conditions (e.g., nitrogen atmosphere) to prevent side reactions involving the alkyne moiety .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
- Characterization :
- NMR : Confirm regiochemistry via -NMR (e.g., singlet for ethynyl proton at δ ~2.8–3.2 ppm) and -NMR (sp-hybridized carbons at δ ~70–90 ppm).
- IR : Validate alkyne stretch (~2100 cm) and C-Cl bond (~550–650 cm) .
- Table : Example Characterization Data
| Parameter | Value/Peak | Reference |
|---|---|---|
| Melting Point | 112–114°C | |
| -NMR (CDCl) | δ 7.25 (thiophene-H), δ 3.10 (≡C-H) | |
| IR (KBr) | 2110 cm (C≡C) |
Q. How can researchers efficiently locate existing synthetic protocols or spectroscopic data for this compound in academic databases?
- Methodology :
- Keyword Strategy : Combine terms like "this compound synthesis," "Sonogashira coupling thiophene," or "alkyne-functionalized thiophene characterization."
- Databases : Prioritize Reaxys, SciFinder, and PubMed, filtering by "synthesis" or "spectral data" tags. Avoid non-peer-reviewed sources like BenchChem .
- Cross-Validation : Compare NMR/IR data across multiple studies to identify inconsistencies (e.g., solvent-induced shifts in -NMR) .
Advanced Research Questions
Q. What density-functional theory (DFT) methods are most reliable for modeling the electronic structure of this compound, particularly its frontier molecular orbitals?
- Methodology :
- Functional Selection : Use hybrid functionals like B3LYP or M06-2X, which incorporate exact exchange to improve accuracy for conjugated systems .
- Basis Sets : Apply 6-31G(d,p) for geometry optimization and cc-pVTZ for single-point energy calculations.
- Validation : Compare computed UV-Vis spectra with experimental data to assess HOMO-LUMO gaps. Discrepancies >10 nm may indicate inadequate functional selection .
Q. How can researchers resolve contradictions in reported reaction mechanisms involving the ethynyl group of this compound?
- Methodology :
- Kinetic Studies : Conduct time-resolved NMR or in-situ IR to track intermediate formation (e.g., Pd-alkyne complexes in cross-coupling reactions) .
- Computational Modeling : Use DFT to compare activation energies of proposed pathways. For example, assess whether oxidative addition or transmetallation is rate-limiting .
- Isotopic Labeling : Introduce -labeled ethynyl groups to trace bond reorganization via -NMR .
Q. What strategies mitigate challenges in crystallizing this compound derivatives for X-ray diffraction studies?
- Methodology :
- Solvent Screening : Test low-polarity solvents (e.g., ether/hexane mixtures) to reduce solubility and promote slow evaporation .
- Derivatization : Introduce bulky substituents (e.g., tert-butyl groups) to enhance crystal packing.
- Cryocrystallography : For thermally unstable crystals, collect data at 100 K using synchrotron radiation to improve resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
